Cas no 6642-07-5 (Phenol,4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]-)

Phenol,4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]- structure
6642-07-5 structure
Product Name:Phenol,4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]-
CAS-nummer:6642-07-5
MF:C20H15Cl3O3
MW:409.690303087235
CID:504649
PubChem ID:62616
Update Time:2025-04-19

Phenol,4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]-
    • Trichlorophene; 2,6-Bis(2-hydroxy-5-chlorobenzyl)-4-chlorophenol; 2,6-Xylenol, 4-chloro-alpha,alpha'-bis(5-chloro-2-hydroxyphenyl)-; 4-Chloro-2,6-bis((5-chloro-2-hydroxyphenyl)methyl)phenol; G 610; NSC 47932; Tricycline B; 4-Chloro-alpha,alpha'-bis(5-chloro-2-hydroxyphenyl)-2,6-xylenol; Phenol, 4-Chloro-2,6-bis((5-chloro-2-hydroxyphenyl)methyl)-; 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol
    • EINECS 229-658-9
    • NCI47932
    • NCGC00013581-02
    • Oprea1_175944
    • Oprea1_874129
    • CCG-37446
    • NCIStruc2_001058
    • 6642-07-5
    • UNII-0Y146T7L71
    • CHEMBL1337691
    • FT-0698776
    • G 610
    • Probes2_000370
    • NSC 47932
    • Probes1_000378
    • 4-Chloro-alpha,alpha'-bis(5-chloro-2-hydroxyphenyl)-2,6-xylenol
    • CBDivE_008392
    • CBChromo1_000017
    • 4-chloro-2,6-bis[(5-chloro-2-hydroxy-phenyl)methyl]phenol
    • NCGC00013581
    • Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl-
    • Tricycline B
    • NCI60_004133
    • NCGC00096694-01
    • 2,6-Bis(2-hydroxy-5-chlorobenzyl)-4-chlorophenol
    • Q27231235
    • TRICHLOROPHENE
    • Phenol, 4-Chloro-2,6-bis((5-chloro-2-hydroxyphenyl)methyl)-
    • NS00047226
    • 4-Chloro-2,6-bis((5-chloro-2-hydroxyphenyl)methyl)phenol
    • 4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol
    • SCHEMBL6115713
    • 2,6-Xylenol, 4-chloro-alpha,alpha'-bis(5-chloro-2-hydroxyphenyl)-
    • 2,6-di-(2-hydroxy-5-chlorobenzyl)-4-chlorophenol
    • DTXSID6041505
    • 0Y146T7L71
    • AKOS001483142
    • NCIStruc1_000996
    • NSC47932
    • NSC-47932
    • Inchi: 1S/C20H15Cl3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2
    • InChI-sleutel: FXHQZEJEBWTOJA-UHFFFAOYSA-N
    • LACHT: ClC1C=C(C(=C(C=1)CC1C=C(C=CC=1O)Cl)O)CC1C=C(C=CC=1O)Cl

Berekende eigenschappen

  • Exacte massa: 408.00885
  • Monoisotopische massa: 408.008677g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 414
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.5
  • Topologisch pooloppervlak: 60.7Ų

Experimentele eigenschappen

  • PSA: 60.69
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